2,2-Dimethyl-4-phenylbutanal
CAS No.:
Cat. No.: VC17977920
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O |
|---|---|
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2,2-dimethyl-4-phenylbutanal |
| Standard InChI | InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | IGUOMHOCGNRMOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCC1=CC=CC=C1)C=O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name 2,2-dimethyl-4-phenylbutanal reflects its substitution pattern: a phenyl group at carbon 4, two methyl groups at carbon 2, and an aldehyde functional group at carbon 1. The compound’s geometry is defined by significant steric hindrance from the 2,2-dimethyl groups, which restrict rotational freedom around the C2–C3 bond . X-ray crystallography of analogous aldehydes reveals bond lengths of approximately 1.48 Å for C–C single bonds and 1.21 Å for the aldehyde C=O bond, consistent with typical sp² hybridization.
Spectroscopic Identification
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Infrared (IR) Spectroscopy: The aldehyde C=O stretch appears at , while aromatic C–H bending vibrations occur between 700–900 .
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¹H NMR: Distinct signals include a singlet for the aldehyde proton (), two singlets for the 2,2-dimethyl groups (), and multiplet patterns for the phenyl protons () .
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Mass Spectrometry (MS): The molecular ion peak at () fragments via loss of methyl groups () or the aldehyde moiety () .
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves aldol condensation between isobutyraldehyde and cinnamaldehyde derivatives under basic conditions (e.g., NaOH/EtOH), yielding the target compound in 60–75% yield . Key steps include:
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Base-catalyzed enolate formation from isobutyraldehyde.
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Nucleophilic attack on the α,β-unsaturated aldehyde.
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Acidic workup to protonate the enolate and isolate the product.
Table 1: Optimization of Aldol Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Sodium hydroxide | 68 |
| Solvent | Ethanol | 72 |
| Temperature | 0–5°C | 75 |
Catalytic Asymmetric Methods
Recent advances employ hydrogen borrowing catalysis, enabling enantioselective synthesis from racemic secondary alcohols and ketones . For example, using a ruthenium catalyst and chiral ligands, 2,2-dimethyl-4-phenylbutanal can be synthesized with up to 86% enantiomeric excess (ee) . This method avoids stoichiometric bases and enhances atom economy.
Physicochemical Properties
| Solvent | Solubility (g/100 mL) |
|---|---|
| Ethanol | >50 |
| Hexane | 12 |
| Water | <0.1 |
Chemical Reactivity
Aldehyde-Specific Reactions
The aldehyde group undergoes characteristic transformations:
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Oxidation: Using KMnO₄ in acidic conditions yields 2,2-dimethyl-4-phenylbutanoic acid () .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) produces 2,2-dimethyl-4-phenylbutanol, a potential fragrance ingredient .
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Nucleophilic Addition: Grignard reagents (e.g., CH₃MgBr) form secondary alcohols, useful in pharmaceutical synthesis.
Steric Effects on Reactivity
The 2,2-dimethyl groups hinder access to the β-carbon, limiting Michael addition reactions. Comparative studies show that bulkier nucleophiles (e.g., tert-butyllithium) exhibit 40% lower reactivity compared to less hindered analogs .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s almond-like odor makes it valuable in perfumery. It is a precursor to 2,2-dimethyl-4-phenylbutanol, a fixative in high-end fragrances .
Pharmaceutical Intermediates
Derivatives of 2,2-dimethyl-4-phenylbutanal show promise in antiviral drug development. For instance, Schiff bases synthesized from this aldehyde exhibit IC₅₀ values of 12 μM against influenza A/H1N1 in vitro .
Table 3: Biological Activity of Derivatives
| Derivative | Target Pathway | IC₅₀/EC₅₀ |
|---|---|---|
| Schiff base (1a) | Viral neuraminidase | 12 μM |
| Thiosemicarbazone (2b) | Bacterial topoisomerase | 8 μM |
Future Research Directions
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Enantioselective Catalysis: Developing earth-abundant metal catalysts for greener synthesis.
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Bioprospecting: Investigating microbial pathways for sustainable production.
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Drug Discovery: Expanding structure-activity relationship (SAR) studies on antiviral derivatives.
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